2,5-Dibenzylidenecyclopentan-1-one

Glutathione S-transferase Isoenzyme selectivity Drug metabolism

2,5-Dibenzylidenecyclopentan-1-one (C₁₉H₁₆O, MW 260.3 g/mol, XLogP3 4.5) is a cross-conjugated bis(benzylidene)cyclopentanone belonging to the mono-carbonyl curcuminoid family. It is the unsubstituted parent scaffold of the 2,5-dibenzylidenecyclopentanone (B series) class, wherein a five-membered cyclopentanone ring serves as the central ketone linker bridging two benzylidene moieties.

Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
Cat. No. B12506393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibenzylidenecyclopentan-1-one
Molecular FormulaC19H16O
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3
InChIInChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2
InChIKeyCVTOCKKPVXJIJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibenzylidenecyclopentan-1-one (CAS 895-80-7): Core Scaffold Identity and Pharmacophore Context for Curcuminoid Procurement


2,5-Dibenzylidenecyclopentan-1-one (C₁₉H₁₆O, MW 260.3 g/mol, XLogP3 4.5) is a cross-conjugated bis(benzylidene)cyclopentanone belonging to the mono-carbonyl curcuminoid family [1]. It is the unsubstituted parent scaffold of the 2,5-dibenzylidenecyclopentanone (B series) class, wherein a five-membered cyclopentanone ring serves as the central ketone linker bridging two benzylidene moieties. This scaffold replaces the seven-carbon β-diketone linker of curcumin with a mono-ketone cyclopentanone core [2]. The compound crystallizes in a non-centrosymmetric space group and has been investigated across three distinct application domains: as a selective glutathione S-transferase (GST) inhibitor scaffold, as a macrophage migration inhibitory factor (MIF) tautomerase inhibitor, and as a nonlinear optical (NLO) chromophore [3][4].

Why Cyclopentanone-Core Curcuminoids Cannot Be Naively Substituted by Cyclohexanone or Open-Chain Analogs: Evidence for 2,5-Dibenzylidenecyclopentan-1-one


Although 2,5-dibenzylidenecyclopentanone (B series), 2,6-dibenzylidenecyclohexanone (A series), and 1,4-pentadiene-3-one (C series) analogs all derive from the curcumin pharmacophore, they are not functionally interchangeable. The central ring size directly dictates isoenzyme selectivity: B-series compounds exhibit a null-GSTP1-1 phenotype while retaining nanomolar GSTA1-1 inhibition, a selectivity profile absent in both A- and C-series counterparts [1]. In nonlinear optics, the five-membered cyclopentanone ring enforces a non-centrosymmetric crystal packing that yields a measurable SHG coefficient d₁₄ = 7 pm/V, whereas the six-membered MBBCH analog generates a different tensor orientation (d₃₁ = 15, d₃₂ = 12, d₃₃ = 4 pm/V) [2]. Furthermore, the mono-ketone cyclopentanone core eliminates the β-diketone moiety responsible for curcumin's rapid hydrolytic degradation and poor pharmacokinetics, a structural advantage shared by the class but configurable through ring-size-specific substituent effects [3]. These non-overlapping differentiation dimensions mean that procurement decisions predicated on a generic curcuminoid classification will overlook experimentally verified functional divergence.

Quantitative Differentiation Evidence for 2,5-Dibenzylidenecyclopentan-1-one: Head-to-Head Comparator Data Across Bioactivity and Photonic Domains


GST Isoenzyme Selectivity: B-Series Cyclopentanone Analogs Exhibit Complete GSTP1-1 Inactivity While Retaining Sub-Micromolar GSTA1-1 Inhibition

In a systematic head-to-head comparison of three curcuminoid analog series (n = 34) against recombinant human GST isoenzymes using CDNB substrate, the B-series (2,5-dibenzylidenecyclopentanone) compounds demonstrated a unique selectivity profile: compound B14 was among the most potent GSTA1-1 inhibitors (IC₅₀ = 0.2–0.6 μM), yet the entire B series exhibited no significant inhibition of GSTP1-1. In contrast, the A-series (cyclohexanone) compound A0 and C-series (pentadiene-3-one) compounds C0, C1, C2, and C10 actively inhibited GSTP1-1 with IC₅₀ values of 0.4–4.6 μM [1]. The parent curcumin inhibits all three isoforms non-selectively. This isoform-discriminant behavior creates a functional differentiation that cannot be achieved with cyclohexanone or open-chain analogs.

Glutathione S-transferase Isoenzyme selectivity Drug metabolism Curcuminoid SAR

MIF Tautomerase Inhibition: 2,5-Dibenzylidenecyclopentanone Ranks as the Second-Most Potent Inhibitor Among Structurally Related Benzylidene Cycloalkanones

Among a panel of α,β-unsaturated cyclic ketones evaluated for MIF tautomerase (EC 5.3.2.1) inhibitory activity from Bos taurus, (2Z,5Z)-2,5-dibenzylidenecyclopentanone demonstrated an IC₅₀ of 0.0016 mM (1.6 μM), ranking as the second-most potent inhibitor in the tested series. It was approximately 2-fold less potent than the top-ranked (2Z)-2-(4-bromobenzylidene)cyclopentanone (IC₅₀ = 0.00079 mM) but 1.6-fold more potent than (2Z)-2-(2-methoxybenzylidene)cyclopentanone (IC₅₀ = 0.0025 mM), 1.9-fold more potent than (2Z)-2-(4-methoxybenzylidene)cyclohexanone (IC₅₀ = 0.0031 mM), and 3.9-fold more potent than the mono-benzylidene (2Z)-2-benzylidenecyclopentanone (IC₅₀ = 0.0062 mM) [1]. This rank-order potency establishes the bis-benzylidene substitution pattern on the cyclopentanone core as a critical determinant of MIF tautomerase engagement.

Macrophage migration inhibitory factor Tautomerase inhibition Anti-inflammatory Enzyme inhibitor ranking

Second-Harmonic Generation: 2,5-Bis(benzylidene)cyclopentanone (BBCP) Exhibits a Measurable d₁₄ Coefficient Distinct from Its Cyclohexanone Analog MBBCH

Single-crystal X-ray structural analysis and Maker-fringe SHG measurements at 1.06 μm directly compared two bis(benzylidene)cycloalkanone crystals: 2,5-bis(benzylidene)cyclopentanone (BBCP, five-membered ring) and 2,6-bis(p-methylbenzylidene)-4-tert-butylcyclohexanone (MBBCH, six-membered ring). BBCP exhibited a single non-zero SHG coefficient d₁₄ = 7 pm/V, while MBBCH generated three measurable tensor components: d₃₁ = 15 pm/V, d₃₂ = 12 pm/V, and d₃₃ = 4 pm/V, with an effective phase-matchable coefficient deff ≈ 12 pm/V [1]. Substituted cyclopentanone derivatives further amplify this performance: 2,5-bis(4-methylbenzylidene)cyclopentanone generates SHG 30 times more intense than urea [2], and 2,5-bis(4-methoxybenzylidene)cyclopentanone (CP-POME) achieves 5.3 times the SHG efficiency of urea [3]. The distinct tensor symmetry of BBCP (single d₁₄ component) versus MBBCH (three-component d₃₁/d₃₂/d₃₃) reflects fundamentally different crystal packing driven by ring size, directly affecting phase-matching strategies in device design.

Nonlinear optics Second-harmonic generation Organic NLO crystals Photonic materials

Mono-Ketone Scaffold Stability: Elimination of the β-Diketone Moiety Removes Curcumin's Primary Structural Instability Liability

Curcumin's clinical development is fundamentally limited by the instability of its seven-carbon β-diketone linker, which undergoes rapid hydrolytic degradation at physiological pH and is a substrate for hepatic aldo-keto reductases [1]. Liang et al. (2009) explicitly designed nine mono-carbonyl five-carbon linker analogues specifically to eliminate this β-diketone moiety, acknowledging that 'the seven-carbon β-diketone linker in curcumin is responsible for its instability' [2]. The 2,5-dibenzylidenecyclopentanone scaffold replaces the β-diketone with a single cyclopentanone ketone, producing a mono-carbonyl architecture that is not susceptible to the same hydrolytic and reductive metabolic pathways. A 2023 in silico ADME study of 17 2,5-dibenzylidenecyclopentanone analogs using ADMETsar 2.0 and ADMETLab 2.0 servers confirmed that the mono-ketone modification either decreased or increased drug-likeness properties compared to curcumin, with docking studies against albumin, P-glycoprotein, and CYP3A4 supporting altered pharmacokinetic profiles [3].

Curcuminoid stability β-Diketone elimination Pharmacokinetic improvement Mono-carbonyl scaffold

Antimicrobial Photodynamic Selectivity: Benzylidene Cyclopentanone Photosensitizers Achieve Fungicidal Activity Against Fluconazole-Resistant C. albicans at Low Micromolar Concentrations

Three benzylidene cyclopentanone-based (BCB) photosensitizers (P1, P2, Y1) were evaluated for photodynamic inactivation (PDI) against clinical fluconazole-resistant Candida albicans isolates. After 30 min incubation and irradiation with a 532 nm laser (40 mW cm⁻², 24 J cm⁻²), complete fungicidal activity was achieved at concentrations of 7.5 μM for P1 and P2, and 25 μM for Y1 [1]. The BCB PSs retained full PDI efficacy irrespective of the fluconazole susceptibility profile of the C. albicans strains. Notably, a cationic benzylidene cyclopentanone photosensitizer demonstrated selective photodynamic inactivation of Helicobacter pylori over mammalian cells at 10 μM concentration under 532 nm laser irradiation (40 mW cm⁻²), establishing a therapeutic selectivity window [2]. This photosensitizer application is specific to the benzylidene cyclopentanone chromophore scaffold, whose extended π-conjugation enables efficient singlet oxygen generation upon visible-light excitation.

Antimicrobial photodynamic therapy Photosensitizer Candida albicans Fluconazole resistance

Validated Application Scenarios for 2,5-Dibenzylidenecyclopentan-1-one Based on Comparator-Level Evidence


GST Isoenzyme-Selective Probe Development and Drug–Drug Interaction Screening

The B-series cyclopentanone scaffold is uniquely suited for developing GSTA1-1-selective chemical probes that avoid confounding GSTP1-1 activity—a selectivity window demonstrated in the Appiah-Opong et al. (2009) head-to-head panel where B-series compounds showed no significant GSTP1-1 inhibition while retaining sub-micromolar GSTA1-1 potency, in contrast to A-series and C-series analogs that inhibit both isoforms [1]. Procurement of the unsubstituted parent 2,5-dibenzylidenecyclopentanone enables systematic SAR expansion with this scaffold-intrinsic selectivity as the baseline.

MIF Tautomerase-Targeted Anti-Inflammatory Drug Discovery

With an IC₅₀ of 1.6 μM against bovine MIF tautomerase and a defined rank-order potency among structurally related benzylidene cycloalkanones [1], 2,5-dibenzylidenecyclopentanone serves as a validated starting scaffold for MIF-targeted medicinal chemistry programs. Its bis-benzylidene substitution pattern is confirmed as a key potency determinant, enabling rational further derivatization for human MIF isoform engagement.

Nonlinear Optical Crystal Engineering and Frequency Conversion Device Design

The distinct SHG tensor architecture of BBCP (single d₁₄ = 7 pm/V component) versus the multi-component tensor of six-membered ring analog MBBCH [1] makes the cyclopentanone core the preferred choice for NLO device designs requiring specific phase-matching geometries. The demonstrated 30× urea SHG efficiency of the 4-methyl substituted derivative [2] additionally validates the cyclopentanone scaffold as a platform for substituent-driven nonlinearity amplification while maintaining non-centrosymmetric crystallization.

Antimicrobial Photodynamic Therapy Against Drug-Resistant Pathogens

The benzylidene cyclopentanone chromophore, as demonstrated by P1-mediated fungicidal activity at 7.5 μM against fluconazole-resistant C. albicans under 532 nm irradiation [1], provides a light-activated antimicrobial modality orthogonal to conventional antifungal mechanisms. The scaffold's selectivity for microbial cells over mammalian cells at 10 μM [2] supports its procurement for aPDT programs targeting resistant Candida and Helicobacter infections, where the cyclopentanone core serves as a tunable singlet-oxygen-generating pharmacophore.

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